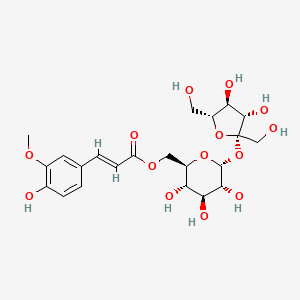
4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, methyl ester, (4E,8E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, methyl ester, (4E,8E)- is an organic compound with the molecular formula C18H30O2 It is a methyl ester derivative of a polyunsaturated fatty acid, characterized by the presence of three double bonds and three methyl groups along its carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, methyl ester, (4E,8E)- typically involves the esterification of the corresponding acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-+Methanol→4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, methyl ester, (4E,8E)- can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, ethers.
Wissenschaftliche Forschungsanwendungen
4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, methyl ester, (4E,8E)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in biological membranes and signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, methyl ester, (4E,8E)- involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It can also act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-: The parent acid form of the compound.
4,8,12-Tetradecatrienal, 5,9,13-trimethyl-: An aldehyde derivative with similar structural features.
Uniqueness
4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, methyl ester, (4E,8E)- is unique due to its specific ester functional group, which imparts different chemical reactivity and biological properties compared to its acid and aldehyde counterparts. The presence of the ester group makes it more lipophilic and alters its interaction with biological systems.
Eigenschaften
CAS-Nummer |
10154-05-9 |
|---|---|
Molekularformel |
C18H30O2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
methyl (4E,8E)-5,9,13-trimethyltetradeca-4,8,12-trienoate |
InChI |
InChI=1S/C18H30O2/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(19)20-5/h9,11,13H,6-8,10,12,14H2,1-5H3/b16-11+,17-13+ |
InChI-Schlüssel |
RWFOWORQUNKNLT-IUBLYSDUSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CCC(=O)OC)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=O)OC)C)C)C |
Synonyme |
4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, methyl ester, (4E,8E)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(acetylamino)-4-methylphenyl]-4-methylbenzamide](/img/structure/B1179789.png)
